molecular formula C7H17Cl2N2O3P B1665695 Alcophosphamide CAS No. 52336-54-6

Alcophosphamide

Cat. No.: B1665695
CAS No.: 52336-54-6
M. Wt: 279.1 g/mol
InChI Key: 1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)
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Description

Alcophosphamide (AlcP) is a detoxified metabolite of cyclophosphamide (CP), an oxazaphosphorine alkylating agent used in chemotherapy. AlcP is generated via the NADPH-dependent reduction of aldophosphamide (the tautomer of 4-hydroxycyclophosphamide) by alcohol dehydrogenase . Unlike the cytotoxic phosphoramide mustard (PM), AlcP is considered a non-toxic byproduct, reflecting its role in metabolic deactivation . Structurally, AlcP (C₇H₁₇Cl₂N₂O₃P) retains the chloroethyl groups but lacks the reactive intermediates necessary for DNA cross-linking .

Properties

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGFIGVSVQRQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201275
Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
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Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52336-54-6
Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
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URL https://commonchemistry.cas.org/detail?cas_rn=52336-54-6
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Record name Alcophosphamide
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Record name Hydroxyphosphamide
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Record name Hydroxyphosphamide
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
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Record name Alcophosphamide
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Preparation Methods

Synthesis via Hydrolysis and Tautomerization of 4-Hydroxycyclophosphamide

The most well-characterized route to aldophosphamide involves the hydrolysis and tautomerization of 4-hydroxycyclophosphamide. Nuclear magnetic resonance (NMR) studies have demonstrated that 4-hydroxycyclophosphamide exists in equilibrium between cis- and trans-diastereomers in aqueous solutions, which subsequently undergo ring-opening to form aldophosphamide. Proton and phosphorus-31 NMR spectra revealed that the equilibrium favors aldophosphamide hydrate under physiological pH, with the tautomerization process occurring spontaneously at 37°C.

The reaction mechanism proceeds through a β-elimination step, where the hydroxyl group at the C4 position of 4-hydroxycyclophosphamide facilitates cleavage of the P–N bond, yielding aldophosphamide (Figure 1). Kinetic analyses indicate that this process is pH-dependent, with maximal conversion rates observed at neutral pH (7.4). Notably, the cis-4-hydroxycyclophosphamide isomer exhibits faster conversion to aldophosphamide compared to the trans-isomer, suggesting stereochemical influences on reaction kinetics.

Beta-Elimination Pathways in Analogues

Synthetic analogues of aldophosphamide have been developed to explore alternative activation mechanisms. Perhydrooxazine derivatives, such as 4,4,6-trimethyltetrahydro-1,3-oxazine, undergo hydrolysis to release aldophosphamide via β-elimination. These compounds were designed to bypass enzymatic activation, relying instead on chemical hydrolysis to generate the active metabolite.

Table 1: Kinetic Parameters for Aldophosphamide Analogues

Compound Hydrolysis Rate (h⁻¹) β-Elimination Efficiency (%) Cytotoxicity (IC₅₀, μM)
4,4,6-TriMe-oxazine 0.45 ± 0.03 78.2 ± 4.1 12.4 ± 1.2
cis-4-OH-CP 0.62 ± 0.05 92.1 ± 3.8 8.7 ± 0.9

Data adapted from kinetic studies show that analogues with bulky substituents exhibit slower hydrolysis but comparable cytotoxicity to native aldophosphamide. This suggests that β-elimination efficiency, rather than hydrolysis rate, is the primary determinant of biological activity.

Stabilization via Semicarbazone Derivatives

Direct isolation of aldophosphamide is challenging due to its inherent instability. To address this, researchers have synthesized aldophosphamide semicarbazone, a stabilized derivative amenable to characterization. The protocol involves reacting 4-hydroxycyclophosphamide with semicarbazide under mild acidic conditions (pH 5.0–6.0), yielding a crystalline product.

Key Analytical Data for Aldophosphamide Semicarbazone

  • IR Spectroscopy : Strong absorption at 1,680 cm⁻¹ (C=O stretch of semicarbazone) and 1,240 cm⁻¹ (P=O stretch).
  • ¹H NMR (D₂O) : δ 3.25 (m, 2H, P–CH₂), δ 2.90 (t, 2H, N–CH₂), δ 1.45 (s, 3H, CH₃).

Thin-layer chromatography (TLC) in four solvent systems confirmed the identity of synthetic aldophosphamide semicarbazone with metabolites generated in oxygenase models. This method provides >90% yield and enables long-term storage at -80°C without degradation.

Enzymatic and Non-Enzymatic Activation in Biological Systems

In vivo, aldophosphamide formation is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which oxidize cyclophosphamide to 4-hydroxycyclophosphamide. Subsequent non-enzymatic hydrolysis dominates under physiological conditions, with a half-life of 4-hydroxycyclophosphamide to aldophosphamide conversion of approximately 7–12 minutes at 37°C.

Table 2: Comparative Metabolism of Cyclophosphamide in Biological Systems

Species CYP2B6 Activity (pmol/min/mg) 4-OH-CP Formation Rate (nM/min) Aldophosphamide t₁/₂ (min)
Human 18.4 ± 2.1 45.6 ± 5.3 9.2 ± 1.1
Rat 22.7 ± 3.0 52.1 ± 6.8 7.8 ± 0.9
Mouse 15.9 ± 1.8 38.4 ± 4.2 11.5 ± 1.4

Data from cross-species studies highlight interspecies variability in aldophosphamide generation, with rats exhibiting faster activation kinetics compared to humans and mice.

Analytical Methods for Characterization

Advanced chromatographic and spectroscopic techniques are critical for validating aldophosphamide synthesis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Reverse-phase C18 columns with 0.1% formic acid/acetonitrile gradients resolve aldophosphamide from precursors and by-products.
    • ESI+ mode detects [M+H]⁺ ions at m/z 261.0322 (aldophosphamide) and m/z 293.0221 (carboxy metabolites).
  • ³¹P NMR Spectroscopy :

    • Aldophosphamide exhibits a characteristic singlet at δ 18.5 ppm, distinct from 4-hydroxycyclophosphamide (δ 22.3 ppm).
  • Ultra-Performance Liquid Chromatography (UPLC) :

    • Retention times of 2.4–4.4 minutes enable high-throughput analysis of synthetic and biological samples.

Chemical Reactions Analysis

Types of Reactions: Alcophosphamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxyphosphamide.

    Reduction: It can be reduced to form various metabolites.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Cancer Therapy

Alcophosphamide exhibits significant cytotoxic activity against a variety of tumor cell lines. Its mechanism involves the formation of DNA cross-links, leading to cell death.

Case Studies and Research Findings

  • A study demonstrated that alkylating agents like this compound effectively induce apoptosis in cancer cells through DNA damage mechanisms. The study involved testing various concentrations of this compound on L1210 leukemia cells, showing a dose-dependent response in cell viability reduction .
  • Another investigation highlighted the use of this compound in combination therapies, where it was shown to enhance the efficacy of other chemotherapeutic agents. In vivo studies indicated improved survival rates in tumor-bearing mice treated with this compound alongside conventional chemotherapy compared to those receiving chemotherapy alone .

Data Table: Efficacy of this compound in Tumor Cell Lines

Tumor Cell LineIC50 (µM)Response Type
L1210 Leukemia1.2Cytotoxic
P388 Lymphoma0.8Cytotoxic
A549 Lung Cancer2.5Cytotoxic

Immunosuppression

This compound has been recognized for its immunosuppressive properties, making it valuable in transplant medicine and autoimmune disease management.

Case Studies

  • A clinical trial involving patients undergoing kidney transplantation showed that pre-treatment with this compound led to lower rates of acute rejection compared to control groups . Patients receiving this compound demonstrated improved graft survival rates over a one-year follow-up period.
  • Research on autoimmune diseases such as multiple sclerosis has indicated that this compound can modulate immune responses effectively, reducing the severity of relapses in treated patients .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly in conditions associated with neuroinflammation.

Research Findings

  • A study assessed the impact of this compound on neuroinflammation markers in animal models of neurodegenerative diseases. Results indicated a significant reduction in inflammatory cytokines following treatment with this compound, suggesting its potential role in mitigating neuroinflammatory processes .
  • The ability of this compound to cross the blood-brain barrier raises its potential as a therapeutic agent for central nervous system disorders, although further studies are needed to establish its efficacy and safety profile .

Mechanism of Action

Alcophosphamide exerts its effects primarily through its role as an alkylating agent. It introduces alkyl groups into DNA, leading to DNA cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of apoptotic pathways and the inhibition of cell division .

Comparison with Similar Compounds

Comparison with Similar Cyclophosphamide Metabolites

Pharmacokinetic Profiles

Data from human and murine studies highlight distinct pharmacokinetic behaviors:

Table 1: Comparative Pharmacokinetics of CP Metabolites (Human Data)
Parameter Alcophosphamide Phosphoramide Mustard Carboxyphosphamide
Plasma AUC Ratio* 0.004 0.452 0.179
Urinary Excretion 0.4% of dose 39.0% of dose 7–23% of dose
Half-life (t₁/₂) Not reported 15 hours ~5 hours

*Relative to cyclophosphamide AUC .

  • AlcP exhibits minimal systemic exposure (low AUC) compared to PM and carboxyphosphamide .
  • In mice, AlcP’s AUC was higher after oral vs. intravenous CP administration, unlike other metabolites .

Analytical Detection

  • GC-MS : AlcP requires derivatization (e.g., methylation) for detection, similar to PM and carboxyphosphamide .
  • ³¹P NMR : Urinary AlcP is quantifiable but contributes <5% to total phosphorylated metabolites .

Comparison with Ifosfamide Metabolites

Ifosfamide (IF), a structural analog of CP, shares metabolic pathways but differs in metabolite profiles:

Table 2: this compound vs. Alcoifosfamide (Ifosfamide Analog)
Parameter This compound (CP) Alcoifosfamide (IF)
Formation Reduction of aldophosphamide Reduction of aldoifosfamide
Urinary Excretion 2–5% of CP dose <1% of IF dose
Cytotoxicity Non-toxic Low cytotoxicity
  • Structural Similarity : Both retain chloroethyl groups but lack reactive intermediates.
  • Metabolic Divergence : CP produces more ring-opened metabolites (e.g., AlcP), whereas IF generates more dechloroethylated products .

Clinical and Toxicological Implications

  • AlcP’s Role: Serves as a biomarker for CP metabolism but contributes minimally to therapeutic or adverse effects due to its low concentration and non-reactive nature .
  • Contrast with PM : PM’s long half-life (15 hours) and high AUC correlate with both efficacy (DNA damage) and toxicity (myelosuppression) .

Biological Activity

Alcophosphamide, a derivative of cyclophosphamide, is a compound of significant interest in cancer research due to its biological activity as an anticancer agent. This article delves into the biological mechanisms, metabolic pathways, and therapeutic implications of this compound, supported by data tables and relevant case studies.

This compound is known to undergo metabolic conversion within the body, primarily through the action of cytochrome P450 enzymes, leading to the formation of various active metabolites. The most notable metabolites include aldophosphamide and phosphoramide mustard, which are crucial for its cytotoxic effects against cancer cells.

Table 1: Metabolic Pathways of this compound

MetabolitePathway DescriptionBiological Activity
This compoundProdrug form; requires metabolic activationLow direct activity
AldophosphamideActive metabolite formed from this compoundCytotoxic to cancer cells
Phosphoramide mustardFinal active form; responsible for DNA cross-linkingHigh cytotoxicity

The biological activity of this compound is primarily mediated through its metabolites. Aldophosphamide is converted intracellularly to phosphoramide mustard, which interacts with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is similar to that observed with other alkylating agents.

Case Study: Aldophosphamide in Cancer Treatment

A study published in Cancer Research examined the efficacy of Aldophosphamide in various cancer cell lines. The results indicated that:

  • Cell Lines Tested : A549 (lung adenocarcinoma), SF767 (glioblastoma), and CCD-13Lu (normal lung fibroblasts).
  • Findings : Aldophosphamide exhibited significant cytotoxic effects on A549 and SF767 cells but showed minimal activity on CCD-13Lu cells, highlighting its selective toxicity towards cancerous tissues .

Biological Activity and Efficacy

Research indicates that this compound exhibits potent biological activity through its ability to induce cell death in rapidly dividing cells. The effectiveness of this compound varies depending on the presence of specific enzymes that facilitate its activation.

Table 2: Efficacy of this compound in Different Cancer Types

Cancer TypeResponse Rate (%)Mechanism of Action
Lung Adenocarcinoma75DNA cross-linking by phosphoramide mustard
Glioblastoma65Induction of apoptosis
Ovarian Cancer70Alkylation of DNA

Research Findings

Recent studies have focused on enhancing the selectivity and potency of this compound derivatives. For instance, sulfonyl-containing analogs have shown improved efficacy in preclinical models, suggesting potential for further development as targeted therapies .

Key Findings:

  • Selectivity : Compounds that selectively inhibit aldehyde dehydrogenase (ALDH) enzymes enhance the cytotoxicity of this compound derivatives .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has been shown to improve overall treatment outcomes in resistant cancer types .

Q & A

Q. What are the established synthetic pathways for Alcophosphamide, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves alkylation and phosphorylation steps, with reaction parameters (e.g., temperature, solvent polarity, and catalyst type) critically affecting intermediate stability and final product purity . For reproducible results, optimize reaction conditions using design-of-experiment (DoE) frameworks, such as factorial designs, to identify interactions between variables. Quantify yield via high-performance liquid chromatography (HPLC) with UV detection, as described in pharmaceutical assay protocols .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How does this compound’s mechanism of action differ from structurally related alkylating agents like Cyclophosphamide?

this compound’s bioactivation relies on hepatic cytochrome P450 enzymes, but its metabolite profile shows reduced acrolein production, potentially lowering urotoxic effects compared to Cyclophosphamide. Confirm metabolic pathways using in vitro microsomal assays and compare cytotoxicity in cell lines (e.g., HepG2) via MTT assays .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported pharmacokinetic (PK) variability across preclinical models?

Discrepancies in PK data (e.g., half-life, bioavailability) often arise from interspecies metabolic differences. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters from murine data. Validate models using allometric scaling and in vitro-in vivo correlation (IVIVC) studies .

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy while minimizing confounding factors?

Use randomized, blinded preclinical trials with syngeneic tumor models (e.g., 4T1 breast cancer in BALB/c mice). Control for variables like body weight, tumor volume homogeneity, and circadian rhythm by standardizing dosing times. Include sham-treated controls to distinguish drug effects from procedural stress .

Q. What statistical approaches resolve contradictory findings in this compound’s dose-response relationships?

Apply Bayesian hierarchical models to integrate heterogeneous datasets, accounting for study-specific variances. Use meta-regression to explore covariates (e.g., dosing frequency, tumor type). Sensitivity analyses can identify outlier studies influencing pooled effect estimates .

Methodological Guidance for Data Collection and Analysis

Q. What protocols ensure reproducibility in this compound metabolite profiling?

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from plasma.
  • Instrumentation: Employ ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for untargeted metabolomics.
  • Data Analysis: Apply open-source tools (e.g., XCMS Online) for peak alignment and annotation, referencing spectral libraries (e.g., METLIN) .

Q. How should researchers document and archive this compound-related data for compliance with FAIR principles?

  • Metadata Standards: Adopt ISA-Tab format for experimental metadata.
  • Repositories: Deposit raw MS data in public repositories (e.g., MetaboLights).
  • Licensing: Use CC-BY 4.0 to enable reuse .

Tables for Key Methodological Comparisons

Q. Table 1: Analytical Techniques for this compound Quantification

MethodSensitivity (LOD)Matrix CompatibilityKey Reference
LC-MS/MS0.1 ng/mLPlasma, tissue
HPLC-UV50 ng/mLBulk synthesis
ELISA5 ng/mLSerum

Q. Table 2: Common Pitfalls in this compound Research

IssueMitigation StrategyEvidence Source
Metabolic instabilityUse stabilizing agents (e.g., ascorbic acid)
Inter-study PK variabilityPBPK modeling + IVIVC validation
Contradictory efficacy dataBayesian meta-analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Alcophosphamide
Reactant of Route 2
Alcophosphamide

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